molecular formula C21H16F3N3OS B11193206 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B11193206
M. Wt: 415.4 g/mol
InChI Key: VZRHHFPBXQTYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and various substituents, including methoxyphenyl, trifluoromethyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a COX-2 inhibitor and its applications in material science highlight its versatility and importance in research.

Properties

Molecular Formula

C21H16F3N3OS

Molecular Weight

415.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C21H16F3N3OS/c1-13-3-5-14(6-4-13)17-12-29-20(25-17)27-18(11-19(26-27)21(22,23)24)15-7-9-16(28-2)10-8-15/h3-12H,1-2H3

InChI Key

VZRHHFPBXQTYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.